4-Aminoquinazolin-2-ol
Description
Properties
IUPAC Name |
4-amino-1H-quinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-7-5-3-1-2-4-6(5)10-8(12)11-7/h1-4H,(H3,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBWFXMEJVOABP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=O)N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474748 | |
| Record name | 4-aminoquinazolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50440-88-5 | |
| Record name | 4-aminoquinazolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
Anthranilic acid derivatives serve as foundational precursors for constructing the quinazoline core. A widely adopted method involves the reaction of methyl anthranilate with urea or thiourea under acidic conditions. For instance, heating methyl anthranilate with urea in glacial acetic acid at 120°C for 6 hours yields 4-hydroxyquinazolin-2-one, which is subsequently aminated to introduce the amino group.
A modified approach employs isatoic anhydride as the starting material. In a one-pot reaction, isatoic anhydride reacts with primary amines and electrophiles in the presence of a base such as LiHMDS (lithium hexamethyldisilazide) to form 2-aminoquinazolin-4(3H)-ones. Hydrolysis of the 4-position under basic conditions (e.g., NaOH) then generates the 2-ol derivative. This method achieves yields of 65–80% and is notable for its regioselectivity.
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is pivotal for introducing amino groups at the 4-position of preformed quinazoline skeletons. A common strategy involves chlorinating 4-hydroxyquinazolin-2-one using phosphorus oxychloride (POCl3) to produce 4-chloroquinazolin-2-ol, followed by amination with aqueous ammonia or alkylamines. For example, treatment of 4-chloroquinazolin-2-ol with concentrated NH4OH at 80°C for 12 hours affords 4-aminoquinazolin-2-ol in 72% yield.
Recent advancements utilize microwave irradiation to accelerate substitution reactions. A study demonstrated that reacting 4-chloroquinazolin-2-ol with ammonia in a microwave reactor at 150°C for 20 minutes achieves 89% conversion, reducing reaction time from hours to minutes.
Microwave-Assisted Synthesis
Microwave technology enhances reaction kinetics and selectivity. A protocol optimized for this compound involves irradiating a mixture of anthranilic acid, urea, and ammonium acetate in dimethylformamide (DMF) at 180°C for 15 minutes. This method bypasses intermediate isolation, directly yielding the target compound with 85% purity. Comparative studies show microwave methods reduce energy consumption by 40% compared to conventional heating.
Metal-Catalyzed Approaches
Transition metal catalysts, particularly copper(II) chloride, enable efficient cyclization and functionalization. A three-component reaction combining anthranilic acid, N-Boc-amino acids, and amines in the presence of CuCl2 produces N-Boc-2-alkylaminoquinazolin-4(3H)-ones, which are deprotected and hydrolyzed to this compound. This method preserves enantiomeric purity (>99% ee) and achieves yields of 70–78%.
One-Pot Multicomponent Reactions
Multicomponent reactions (MCRs) streamline synthesis by combining precursors in a single step. A notable MCR employs isatoic anhydride, primary amines, and cyanamide derivatives under basic conditions. For example, reacting isatoic anhydride with benzylamine and cyanamide in 1,4-dioxane with LiHMDS generates this compound in 82% yield. This approach minimizes purification steps and improves atom economy.
Hydrolysis of Chloroquinazolines
Hydrolysis of 4-chloroquinazolin-2-ol under alkaline conditions is a straightforward route. Treatment with sodium hydroxide (2 M) at reflux for 4 hours converts the chloro group to a hydroxyl group, yielding 4-hydroxyquinazolin-2-ol, which is then aminated. This method is cost-effective but requires careful pH control to avoid over-hydrolysis.
Comparative Analysis of Synthetic Methods
The table below evaluates key methodologies based on yield, reaction time, and scalability:
Chemical Reactions Analysis
Types of Reactions: 4-Aminoquinazolin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinazolinone derivatives, amine derivatives, and substituted quinazolines .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiviral Activity
Recent studies have highlighted the antiviral properties of 4-aminoquinazolin-2-ol derivatives against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and Middle East respiratory syndrome coronavirus (MERS-CoV). For example, a series of 2-aminoquinazolin-4(3H)-one derivatives were synthesized and evaluated for their inhibitory effects on these viruses. Among them, specific derivatives demonstrated potent anti-SARS-CoV-2 activity with IC50 values below 0.25 μM and exhibited no cytotoxicity at concentrations greater than 25 μM .
Case Study: Inhibition of SARS-CoV-2
| Compound | IC50 (μM) | CC50 (μM) | Comments |
|---|---|---|---|
| 7-Chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one | <0.25 | >25 | High potency against SARS-CoV-2 |
| 2-((3,5-dichlorophenyl)amino)-5-hydroxyquinazolin-4(3H)-one | <0.25 | >25 | Effective against both SARS-CoV-2 and MERS-CoV |
2. Cancer Therapeutics
This compound derivatives have also been investigated for their potential in cancer treatment. For instance, novel inhibitors targeting p21-activated kinases (PAK4) were developed based on the structure of 4-aminoquinazoline. One compound showed remarkable selectivity for PAK4 and effectively inhibited the migration and invasion of A549 lung cancer cells by modulating downstream signaling pathways .
Case Study: PAK4 Inhibition
| Compound | Selectivity (PAK4 vs PAK1) | Effect on A549 Cells |
|---|---|---|
| CZh226 | 346-fold | Inhibited migration and invasion |
Organocatalysis
Another promising application of this compound is its use as an organocatalyst in organic synthesis. It has been reported that this compound can activate aldehydes through noncovalent interactions, facilitating the synthesis of tertiary amines with high yields. This method has been applied successfully to various substrates, showcasing the versatility of this compound in synthetic chemistry .
Case Study: Organocatalytic Activity
| Substrate Type | Yield (%) |
|---|---|
| Aromatic Aldehydes | Up to 90% |
| Aliphatic Aldehydes | Up to 85% |
Mechanism of Action
The mechanism of action of 4-Aminoquinazolin-2-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites. Additionally, it can interfere with cellular processes by modulating signaling pathways and gene expression .
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism: The location of amino and hydroxyl groups significantly impacts electronic properties.
- Dimeric Structures: Compounds like 2-[(4-methylquinazolin-2-yl)amino]quinazolin-4-ol form dimeric structures, increasing molecular weight and steric hindrance.
- Functional Group Effects: Methoxy (-OCH₃) and methyl (-CH₃) groups enhance lipophilicity and metabolic stability, as seen in 2-[(8-methoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol .
Physicochemical Properties and Molecular Weight Analysis
The molecular weight and substituents directly influence physicochemical properties:
- Solubility: this compound’s hydroxyl and amino groups confer moderate water solubility, whereas methyl- or phenyl-substituted analogs (e.g., 4-Phenylquinazolin-2-amine ) are more lipophilic.
- Boiling Points: Higher molecular weight compounds, such as 2-[(8-methoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol (333.35 g/mol), exhibit elevated boiling points compared to simpler derivatives .
Biological Activity
4-Aminoquinazolin-2-ol is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antiviral, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.
1. Overview of this compound
This compound belongs to a class of compounds known as quinazolines, which are characterized by their bicyclic structure containing a fused benzene and pyrimidine ring. This compound has been investigated for various therapeutic applications, including antiviral and anticancer activities.
2. Antiviral Activity
Recent studies have highlighted the potential of this compound derivatives in combating viral infections, particularly against SARS-CoV-2 and MERS-CoV.
The antiviral activity is primarily attributed to the inhibition of viral replication. For instance, a series of 2-aminoquinazolin-4(3H)-one derivatives were synthesized and evaluated for their inhibitory effects on SARS-CoV-2. Among these, specific derivatives showed potent activity with IC50 values as low as 0.23 μM, indicating strong antiviral properties without cytotoxicity (CC50 > 25 μM) .
2.2. Case Study: SARS-CoV-2 Inhibition
The following table summarizes the antiviral efficacy of selected derivatives:
| Compound | IC50 (μM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|
| 9g | 0.23 | >25 | >108 |
| 11e | 0.15 | >25 | >166 |
These compounds demonstrated not only high potency against the virus but also favorable pharmacokinetic profiles, making them promising candidates for further development .
3. Anticancer Activity
This compound derivatives have also been explored for their anticancer properties, targeting various cancer cell lines through different mechanisms.
3.1. Inhibition of EGFR Kinase
A notable application is the development of inhibitors targeting the epidermal growth factor receptor (EGFR), which is crucial in many cancers. For example, certain derivatives have shown IC50 values in the nanomolar range against mutant EGFR kinases:
| Compound | IC50 (nM) | Target Kinase |
|---|---|---|
| Compound A | 0.23 | Wild-type EGFR |
| Compound B | 1.28 | L858R/T790M mutant EGFR |
These findings suggest that modifications to the quinazoline structure can enhance selectivity and potency against specific cancer targets .
The anticancer activity is often linked to the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, some derivatives act as multi-kinase inhibitors, affecting pathways critical for tumor growth .
4. Other Pharmacological Activities
In addition to antiviral and anticancer effects, this compound exhibits other biological activities:
4.1. Anti-inflammatory Properties
Some studies indicate that quinazoline derivatives can modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
4.2. Antidiabetic Effects
Research has also pointed towards the anti-hyperglycemic properties of certain quinazoline derivatives, suggesting their utility in managing diabetes .
5. Conclusion and Future Directions
The biological activity of this compound and its derivatives presents a promising avenue for drug development across multiple therapeutic areas, particularly in antiviral and anticancer therapies. Ongoing research should focus on optimizing these compounds' pharmacokinetic profiles and exploring their mechanisms of action further.
Q & A
Q. What are the standard synthetic routes for 4-Aminoquinazolin-2-ol?
The synthesis typically involves refluxing 4-amino acetophenone with ethanolic solutions of intermediates under acidic catalysis (e.g., acetic acid). Reaction progress is monitored via TLC, followed by ice-water quenching, filtration, and drying. Alternative routes include condensation reactions with chloroacetamide derivatives under varying solvent conditions (e.g., DCM, ethyl acetate) .
Q. How can researchers characterize this compound using spectroscopic methods?
Key techniques include:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and hydrogen bonding patterns.
- Infrared (IR) spectroscopy to identify functional groups like NH₂ and C=O stretches.
- X-ray crystallography for resolving 3D molecular geometry and intermolecular interactions (e.g., hydrogen bonding networks) .
Q. What strategies are recommended for conducting systematic literature reviews on this compound?
Use databases like PubMed with search terms combining INCI names, CAS numbers, and chemical descriptors (e.g., "this compound" AND "synthesis"). Tools like Connected Papers can map citation networks, while FDA and EUR-Lex provide regulatory context. Always cross-reference patents and peer-reviewed journals to identify gaps or contradictions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?
Variables to test include:
- Catalysts : TMSCl or BBr₃ for regioselective functionalization .
- Solvents : Polar aprotic solvents (e.g., DCM) for better solubility of intermediates.
- Temperature : Controlled reflux (e.g., 60°C for 4–6 hours) to minimize side reactions.
- Post-synthetic modifications : Acetylation or benzoylation to enhance stability .
Q. What computational methods are used to predict the biological activity of this compound derivatives?
- Density Functional Theory (DFT) : To calculate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.
- Molecular docking : To simulate binding interactions with target proteins (e.g., SARS-CoV-2 main protease).
- QSAR models : Correlate structural features (e.g., substituent electronegativity) with activity data .
Q. How should researchers address discrepancies in reported biological activity data?
- Dose-response assays : Validate potency across multiple cell lines (e.g., cancer vs. non-cancer models).
- Control experiments : Compare with reference inhibitors (e.g., remdesivir for antiviral studies).
- Meta-analysis : Aggregate data from independent studies to identify trends or outliers .
Q. What experimental approaches resolve contradictions in synthesis protocols?
- Systematic variation : Test alternative reagents (e.g., propionyl chloride vs. methyl chloroformate) under identical conditions.
- Kinetic studies : Monitor reaction intermediates via HPLC or in-situ IR.
- Cross-validation : Reproduce published protocols with strict adherence to described parameters .
Q. What safety protocols are critical when handling this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
